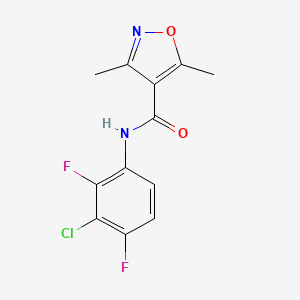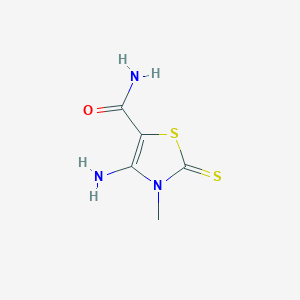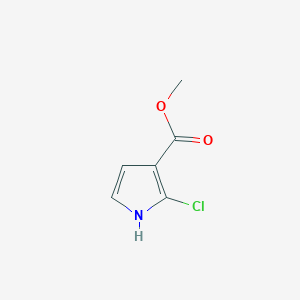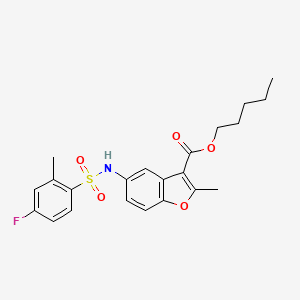
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorobenzyl group, a morpholino group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Morpholino Group Introduction: The morpholino group is introduced via a nucleophilic substitution reaction, often using morpholine as the nucleophile.
Thiophene Ring Incorporation: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Simpler amides, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINVBGASCUGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2673161.png)


![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)

![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)

![1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one](/img/structure/B2673175.png)


![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)
